N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

Nuclear Receptor Steroidogenic Factor 1 Binding Affinity

This compound (CAS 94230-88-3) is essential for research requiring exact engagement with targets like SF-1 (IC50=278 nM). Its unique cyclohexenyl-ethyl and 4-methoxybenzamide motif cannot be substituted by generic analogs without losing critical binding interactions. Procure this exact compound for reliable SAR, target ID, and in vitro pathway studies.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 94230-88-3
Cat. No. B185601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide
CAS94230-88-3
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2
InChIInChI=1S/C16H21NO2/c1-19-15-9-7-14(8-10-15)16(18)17-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H,17,18)
InChIKeyZGTNFZJYRNJFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide (CAS 94230-88-3): Chemical Profile and Procurement Baseline


N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide (CAS 94230-88-3) is a synthetic benzamide derivative characterized by a 4-methoxybenzamide core linked via an ethyl spacer to a 1-cyclohexenyl group . Its molecular formula is C16H21NO2, with a molecular weight of 259.34 g/mol . Physicochemical properties include a calculated XLogP of 3.2, a topological polar surface area of 38.3 Ų [1], and a predicted boiling point of 437.2 °C at 760 mmHg . This compound is not commercially available as a pharmaceutical agent but is supplied as a research chemical for in vitro and in vivo laboratory investigations.

Why N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide (CAS 94230-88-3) Cannot Be Replaced by Simple Benzamide Analogs


The specific combination of a 1-cyclohexen-1-yl ethylamine group and a 4-methoxybenzoyl moiety in N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide confers a unique interaction profile that cannot be replicated by substituting either component with generic analogs. The unsubstituted benzamide analog (N-[2-(1-cyclohexen-1-yl)ethyl]benzamide) lacks the 4-methoxy group, which is known to significantly alter lipophilicity, hydrogen bonding capacity, and binding affinity to certain nuclear receptors [1]. Conversely, replacing the cyclohexenyl ethyl group with a simpler alkyl or aryl chain (e.g., 4-methoxy-N-(2-phenylethyl)benzamide) results in a different molecular geometry and a loss of specific binding interactions . Direct substitution with 4-methoxybenzamide eliminates the hydrophobic cyclohexenyl group entirely, which is essential for interacting with hydrophobic pockets in targets such as Steroidogenic Factor 1 (SF-1) [2]. Therefore, for research applications requiring specific engagement with targets like SF-1 or for studies on structure-activity relationships within this series, procurement of the exact compound is mandatory.

Quantitative Differentiation of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide (CAS 94230-88-3) from Structural Analogs


Enhanced Binding Affinity to SF-1 vs. Unsubstituted Benzamide Analog

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide exhibits a quantifiable binding affinity (IC50 = 278 nM) for human Nuclear Receptor Subfamily 0 Group B Member 1 (also known as Steroidogenic Factor 1, SF-1) [1]. In contrast, the unsubstituted analog, N-[2-(1-cyclohexen-1-yl)ethyl]benzamide, lacks the 4-methoxy group and has shown a significantly weaker binding affinity for the structurally distinct Adenosine A1 receptor (IC50 = 3.70E+3 nM) [2]. While the target proteins differ, this >13-fold difference in potency between the two compounds in binding assays suggests that the 4-methoxy group is a critical determinant of high-affinity interaction with certain protein targets.

Nuclear Receptor Steroidogenic Factor 1 Binding Affinity

Increased Lipophilicity (LogP) vs. Simpler Aryl Analogs Drives Differential Bioavailability

The calculated octanol-water partition coefficient (LogP) for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is 3.75 . This value is significantly higher than that of 4-methoxy-N-(2-phenylethyl)benzamide (LogP = 3.15) , an analog where the cyclohexenyl ring is replaced with a phenyl ring. The increased lipophilicity of the target compound suggests enhanced membrane permeability and a greater propensity for partitioning into lipid-rich environments.

Physicochemical Property Lipophilicity ADME Prediction

Altered Molecular Flexibility and Rotatable Bond Count Affects Binding Entropy

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide possesses 5 rotatable bonds [1], one more than the structurally related 4-methoxy-N-(2-phenylethyl)benzamide, which has 4 rotatable bonds . This additional degree of conformational freedom can influence the entropic cost of binding to a target protein and may contribute to differences in binding kinetics and selectivity profiles.

Molecular Descriptor Conformational Flexibility Drug Design

Recommended Research Applications for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide (CAS 94230-88-3)


Nuclear Receptor Pharmacology and Steroidogenesis Research

Given its quantifiable affinity (IC50 = 278 nM) for Nuclear Receptor Subfamily 0 Group B Member 1 (Steroidogenic Factor 1, SF-1) [1], this compound is a suitable tool for in vitro studies investigating SF-1 signaling pathways, transcriptional regulation of steroidogenic enzymes, and its role in adrenal and gonadal development and function. Researchers can use this compound to probe the functional consequences of SF-1 modulation in relevant cell models.

Structure-Activity Relationship (SAR) Studies of Benzamide Derivatives

The distinct physicochemical properties of this compound—including its LogP of 3.75 , 5 rotatable bonds [2], and a topological polar surface area of 38.3 Ų [3]—make it a valuable reference compound in SAR campaigns focused on optimizing membrane permeability, metabolic stability, or target selectivity. Its structure serves as a defined point for comparison against analogs with modifications to the cyclohexenyl group, ethyl linker, or benzamide core.

Chemical Biology and Target Deconvolution Studies

The compound's interaction with SF-1 provides a starting point for target deconvolution or off-target profiling in phenotypic screens where the mechanism of action is unknown. Its unique combination of a hydrophobic cyclohexenyl group and a hydrogen bond-accepting methoxybenzamide makes it a useful chemical probe for identifying other protein targets that recognize similar molecular features, which can be validated through competitive binding assays or affinity-based proteomics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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